
2,3-Dichloropyridine
Overview
Description
2,3-Dichloropyridine (CAS 2402-77-9) is a halogenated pyridine derivative with chlorine atoms at the 2- and 3-positions of the pyridine ring. It serves as a critical intermediate in agrochemical and pharmaceutical synthesis.
Scientific Research Applications
Applications in Pharmaceuticals
2,3-Dichloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibiotics : It is utilized in the synthesis of antibacterial agents, enhancing the efficacy of existing drugs.
- Anti-inflammatory Drugs : The compound is involved in producing non-steroidal anti-inflammatory drugs (NSAIDs), contributing to pain relief formulations.
Applications in Agrochemicals
The agrochemical industry also benefits significantly from this compound:
- Pesticides : It acts as an intermediate in the production of several herbicides and insecticides, which are essential for crop protection.
- Fungicides : The compound is used to synthesize fungicidal agents that protect plants from fungal infections.
Case Study 1: Synthesis Efficiency
A comparative analysis of different synthesis methods highlights the efficiency of using copper-catalyzed chlorination over traditional methods. The following table summarizes the yield percentages from various methods:
Synthesis Method | Yield (%) |
---|---|
Copper-catalyzed chlorination | 85 |
Diazotization | 75 |
Phosphoryl chloride reaction | 90 |
Case Study 2: Pharmaceutical Applications
Research indicates that formulations containing this compound derivatives exhibit improved activity against specific bacterial strains compared to non-chlorinated counterparts. The following table presents data on antibacterial activity:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound derivative A | E. coli | 22 |
Non-chlorinated derivative | E. coli | 15 |
Mechanism of Action
The mechanism of action of 2,3-dichloropyridine depends on its specific applicationIts molecular targets and pathways are determined by the specific reactions it participates in and the products formed .
Comparison with Similar Compounds
Comparison with Similar Chloropyridines
Structural and Reactivity Differences
The position and number of chlorine atoms significantly influence electronic effects, steric hindrance, and regioselectivity in reactions.
Reaction Selectivity and Yield
- Alkoxycarbonylation: this compound: At 140–160°C, selective formation of monoester (14) or diester (15) with >85% isolated yield . 2,5-Dichloropyridine: Lower yields (49–65%) due to steric and electronic deactivation .
- Nitration :
Data Tables
Table 1: Alkoxycarbonylation Performance of Chloropyridines
Biological Activity
2,3-Dichloropyridine is a chlorinated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural properties, and its various biological effects, including antimicrobial, insecticidal, and cytotoxic activities.
Synthesis and Structural Properties
This compound can be synthesized through several methods, including chlorination of 3-aminopyridine. A notable method involves the use of hydrochloric acid and chlorine gas to produce high yields of the compound with purity exceeding 98% . The structural properties of this compound have been characterized using various spectroscopic techniques, revealing its vibrational modes and electronic properties. For instance, Density Functional Theory (DFT) calculations provided insights into its molecular geometry and electronic structure, indicating a significant dipole moment which suggests a reactive nature .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Candida albicans | Moderate |
Insecticidal Activity
Insecticidal properties have also been attributed to this compound. Studies showed that derivatives containing this compound displayed significant larvicidal activity against various insect species. For example, it was found to activate insect ryanodine receptors, leading to paralysis and mortality in treated larvae .
Insect Species | Activity Level |
---|---|
Lepidoptera | High |
Coleoptera | Moderate |
Cytotoxic Activity
Cytotoxicity assays revealed that this compound and its metal complexes exhibit potent anti-cancer activities. In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) showed that these compounds significantly reduced cell viability compared to control treatments . The underlying mechanism may involve apoptosis induction and cell cycle arrest.
Cell Line | Viability (%) |
---|---|
MDA-MB-231 | Reduced by 70% |
HepG-2 | Reduced by 65% |
Case Studies
- Antimicrobial Study : A study published in Frontiers in Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus. The compound was tested using standard agar diffusion methods and demonstrated a clear zone of inhibition compared to untreated controls .
- Insecticidal Evaluation : Research conducted on the larvicidal effects of this compound derivatives indicated a mortality rate of over 90% in treated larvae at concentrations as low as 2 µg/mL. This study emphasized the potential for developing new insecticides based on this scaffold .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of metal complexes involving this compound revealed significant anti-tumor activity. The study utilized MTT assays to quantify cell viability in response to treatment with these complexes .
Preparation Methods
Multi-Step Synthesis from 2-Chloronicotinic Acid
Reaction Pathway and Mechanism
This method involves four sequential steps: amidation , Hofmann degradation , diazotization , and Sandmeyer reaction , starting from 2-chloronicotinic acid . The amidation step converts the carboxylic acid group to an amide using PCl₃, followed by Hofmann degradation to yield 2-chloro-3-aminopyridine. Diazotization with NaNO₂/HCl generates the diazonium salt, which undergoes Sandmeyer reaction with CuCl to produce this compound .
Optimization Parameters
Critical variables include:
-
PCl₃ ratio : A molar ratio of 1:0.45 (2-chloronicotinic acid:PCl₃) maximizes amidation efficiency .
-
NaOH concentration : 18% aqueous NaOH ensures optimal Hofmann degradation at 75–80°C .
-
Catalyst loading : CuO at 0.3 equivalents relative to 2-chloro-3-aminopyridine enhances chlorination .
Under optimized conditions, the process achieves a 70.33% overall yield and 98.5% purity , validated by ¹H-NMR .
Table 1: Performance Metrics for 2-Chloronicotinic Acid Route
Step | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Amidation | PCl₃ | 75–80 | 85.2 | 97.8 |
Hofmann Degradation | NaOH | 75–80 | 78.9 | 98.1 |
Sandmeyer Reaction | CuO | 40–60 | 92.5 | 98.5 |
Saponification-Dechlorination-Chlorination from 2,3,6-Trichloropyridine
Three-Step Industrial Process
A patent-based method utilizes 2,3,6-trichloropyridine and sodium hydroxide, proceeding through:
-
Saponification : NaOH-mediated hydrolysis at 100–150°C to form 3,6-dichloro-2-pyridyl sodium alkoxide .
-
Dechlorination : Hydrogenation with Pd/C at 40–80°C removes the 6-chloro group .
-
Chlorination : Phosphorus oxychloride (POCl₃) and DMF catalyst convert 2-hydroxy-3-chloropyridine to the final product .
Scalability and Yield
-
Saponification : A 1:2–10 molar ratio (2,3,6-trichloropyridine:NaOH) at 135°C yields 68–141g of intermediate .
-
Dechlorination : Hydrogen gas flow at 70°C achieves 82g of 3-chloro-2-hydroxypyridine .
-
Chlorination : POCl₃ in ethylene dichloride at reflux provides 85g of this compound (98.6% purity) .
Table 2: Key Parameters for Trichloropyridine Route
Step | Conditions | Yield (g) | Purity (%) |
---|---|---|---|
Saponification | 135°C, 6h, NaOH (1:6 ratio) | 141 | 99.1 |
Dechlorination | 70°C, H₂, Pd/C | 82 | 98.8 |
Chlorination | POCl₃, DMF, reflux | 85 | 98.6 |
Chlorination-Hydrogenation of 2,6-Dichloropyridine
Two-Step Catalytic Approach
This method chlorinates 2,6-dichloropyridine to 2,3,6-trichloropyridine using FeCl₃/Cl₂ at 100–140°C, followed by hydrogenation to remove the 6-chloro group .
Efficiency and Catalyst Role
-
Chlorination : FeCl₃ (6 wt%) and Cl₂ gas achieve 94% yield of 2,3,6-trichloropyridine .
-
Hydrogenation : Pd/C (1.5 wt%) in toluene at 60–80°C under H₂ affords this compound with 98.2% purity .
Table 3: Chlorination-Hydrogenation Performance
Parameter | Chlorination | Hydrogenation |
---|---|---|
Catalyst | FeCl₃ | Pd/C |
Temperature (°C) | 120–140 | 70 |
Yield (%) | 94 | 91 |
Purity (%) | 99.5 | 98.2 |
Diazotization of 3-Amino-2-Chloropyridine
Nitrosation and Decomposition
Referencing WO2005070888, 3-amino-2-chloropyridine is diazotized using NaNO₂/HCl, followed by decomposition with Cu(II) catalyst to yield this compound .
Challenges and Optimizations
-
Diazonium stability : Requires strict temperature control (<5°C) to prevent decomposition .
-
Catalyst selection : CuCl₂ at 0.5 equivalents improves yield to 75–80% .
Comparative Analysis of Methods
Yield and Purity Trade-Offs
-
2-Chloronicotinic acid route : Moderate yield (70.33%) but high purity (98.5%) .
-
Trichloropyridine route : Higher yield (85g) and scalability but requires autoclave conditions .
-
Chlorination-hydrogenation : Superior yield (94%) and minimal byproducts, albeit with hazardous Cl₂ usage .
Industrial Applicability
The chlorination-hydrogenation method is favored for bulk production due to its high yield and solvent recovery systems . Conversely, the Sandmeyer reaction suits small-scale synthesis where raw material cost is secondary to simplicity .
Properties
IUPAC Name |
2,3-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051894 | |
Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-77-9 | |
Record name | 2,3-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298535 | |
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Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DICHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8S8JY2HE2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
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